molecular formula C16H11F3N4O2S B270049 2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B270049
M. Wt: 380.3 g/mol
InChI Key: BDCIAXAPLVWJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "compound X" and is being studied for its ability to target specific proteins in the body, leading to potential treatments for various diseases.

Mechanism of Action

Compound X binds to the ATP-binding site of Akt and GSK-3β, leading to inhibition of their activity. This inhibition results in decreased cell growth and survival, making it a potential treatment for diseases that involve abnormal cell growth.
Biochemical and Physiological Effects:
Studies have shown that compound X has a variety of biochemical and physiological effects, including inhibition of cell growth and survival, induction of apoptosis (programmed cell death), and inhibition of tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its specificity for Akt and GSK-3β, making it a valuable tool for studying the role of these proteins in various cellular processes. However, one limitation of using compound X is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several potential future directions for research on compound X. One area of interest is the development of more potent and selective inhibitors of Akt and GSK-3β, which could lead to more effective treatments for diseases such as cancer and Alzheimer's disease. Another area of interest is the investigation of the potential use of compound X as a therapeutic agent in other diseases, such as diabetes and cardiovascular disease. Finally, further studies are needed to better understand the potential toxicity of compound X and to develop strategies for minimizing its adverse effects.

Synthesis Methods

The synthesis of compound X involves a multi-step process that includes the reaction of 2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate to form 2-(pyridin-2-yl)hydrazinecarboxylic acid. This intermediate is then reacted with potassium ethoxide and carbon disulfide to form the corresponding dithiocarboxylate, which is further reacted with 2-amino-5-(trifluoromethyl)benzonitrile and acetic anhydride to form compound X.

Scientific Research Applications

Compound X has been studied extensively for its potential therapeutic applications. It has been shown to have inhibitory effects on certain proteins in the body, including protein kinase B (Akt) and glycogen synthase kinase 3β (GSK-3β). These proteins are involved in various cellular processes, including cell growth and survival, making them potential targets for the treatment of diseases such as cancer and Alzheimer's disease.

properties

Molecular Formula

C16H11F3N4O2S

Molecular Weight

380.3 g/mol

IUPAC Name

2-[(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H11F3N4O2S/c17-16(18,19)10-4-3-5-11(8-10)21-13(24)9-26-15-23-22-14(25-15)12-6-1-2-7-20-12/h1-8H,9H2,(H,21,24)

InChI Key

BDCIAXAPLVWJPA-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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